molecular formula C21H25N5O4S B2826318 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-33-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2826318
CAS RN: 899951-33-8
M. Wt: 443.52
InChI Key: DYRXFDAMMJMJIQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Neurochemical and Pharmacological Profile

This compound, as part of a broader class of pyridobenzoxazepine and pyridobenzothiazepine derivatives, has been studied for its potential as a central nervous system (CNS) agent. The research focused on synthesizing and characterizing the pharmacological profile of different chemical classes of pyridobenzazepine derivatives. The study measured affinities for D2, D1, 5-HT2, and cholinergic (M) receptors. It was observed that the oxazepine and thiazepine analogues, similar in structure to the given compound, showed significant activity against certain CNS targets, indicating their potential as antipsychotic drugs with a neurochemical profile compatible with atypical antipsychotic activity (Liégeois et al., 1994).

Antitumor Activities

Another study explored the antitumor activities of a series of compounds including a structurally similar molecule, 4-(benzo[d][1,3]dioxol-5-yl)-8,9-difluoro-2-(4-methylpiperazin-1-yl)-4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine (CH05). This research demonstrated that most of the target compounds exhibited significant antitumor activities against human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Guo et al., 2012).

Histamine H4 Receptor Ligands

Further investigation into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) revealed the utility of the compound class in developing anti-inflammatory and antinociceptive therapies. These studies suggest the compound's potential in modulating immune responses and pain, aligning with the objectives of discovering novel therapeutic agents for inflammatory and pain conditions (Altenbach et al., 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-24-7-9-25(10-8-24)26-16-4-2-3-15(16)20(23-21(26)28)31-12-19(27)22-14-5-6-17-18(11-14)30-13-29-17/h5-6,11H,2-4,7-10,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRXFDAMMJMJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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